molecular formula C22H19ClN4O B6580975 N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide CAS No. 1207038-50-3

N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B6580975
CAS No.: 1207038-50-3
M. Wt: 390.9 g/mol
InChI Key: NAXQFXLQSVNQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core. Key structural elements include:

  • A 4-chlorophenyl group attached to the carboxamide nitrogen.
  • A 3-cyanoquinolin-4-yl moiety linked to the piperidine ring. Its structural uniqueness lies in the combination of a quinoline heterocycle and a chlorophenyl group, which may influence solubility, target binding, and metabolic stability.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O/c23-17-5-7-18(8-6-17)26-22(28)15-9-11-27(12-10-15)21-16(13-24)14-25-20-4-2-1-3-19(20)21/h1-8,14-15H,9-12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXQFXLQSVNQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C3=C(C=NC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: Starting with an appropriate aniline derivative, the quinoline ring is constructed through a series of cyclization reactions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts under basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the quinoline and piperidine moieties with the 4-chlorophenyl group using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

AZD5363 (Capivasertib)

Structure: 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide . Key Differences:

  • Pyrrolo[2,3-d]pyrimidin-4-yl group replaces the quinoline moiety.
  • Additional 3-hydroxypropyl chain and amino substitution on piperidine. Activity: Potent Akt kinase inhibitor (IC₅₀ = 5 nM for Akt1) with high selectivity over PKA and PKC . Therapeutic Use: Anticancer agent (e.g., breast cancer) with oral bioavailability (~40% in rats) .

Piperidine-4-carboxamides with Sulfonyl Groups

Example : N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-chlorophenyl)sulfonyl)piperidine-4-carboxamide .
Key Differences :

  • Sulfonyl groups (e.g., 3-chlorophenylsulfonyl) replace the quinoline moiety.
  • Benzo[d]thiazol-2-ylphenyl group instead of 4-chlorophenyl.
    Activity : Designed as multitarget analgesics; moderate potency (IC₅₀ ~10–50 nM for pain-related targets) .

TRPA1 Modulators (PIPC1–PIPC4)

Example : (R)-1-(4-Chlorophenyl)-N-(3-(4-fluorophenyl)-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propyl)cyclopentane-1-carboxamide .
Key Differences :

  • Cyclopentane-carboxamide core instead of piperidine.
  • Bulky trifluoromethyl-piperidine and fluorophenyl substituents.
    Activity : TRPA1 channel modulators with EC₅₀ values in the micromolar range .

SARS-CoV-2 Inhibitors

Example : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide .
Key Differences :

  • Naphthalene and fluorobenzyl groups replace quinoline and chlorophenyl.

Otenabant Hydrochloride

Structure: 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide . Key Differences:

  • Purin-6-yl group replaces quinoline.
  • Ethylamino substitution on piperidine. Activity: Cannabinoid receptor antagonist for obesity treatment (discontinued due to adverse effects) .

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Biological Target Potency (IC₅₀/EC₅₀) Therapeutic Area
Target Compound Piperidine-4-carboxamide 3-Cyanoquinolin-4-yl, 4-chlorophenyl Not specified Not reported Not reported
AZD5363 (Capivasertib) Piperidine-4-carboxamide Pyrrolo[2,3-d]pyrimidin-4-yl, 4-chlorophenyl Akt kinase 5 nM (Akt1) Oncology
Sulfonyl Analogs Piperidine-4-carboxamide 3-Chlorophenylsulfonyl, benzothiazolyl Pain receptors 10–50 nM Analgesia
TRPA1 Modulators (PIPC1) Cyclopentane-carboxamide Trifluoromethyl-piperidine, fluorophenyl TRPA1 channels ~1–10 µM Neurological disorders
SARS-CoV-2 Inhibitors Piperidine-4-carboxamide Naphthalene, fluorobenzyl Viral replication Moderate Antiviral
Otenabant Piperidine-4-carboxamide Purin-6-yl, ethylamino Cannabinoid receptors Not reported Obesity (discontinued)

Key Findings and Implications

  • Structural Flexibility : The piperidine-4-carboxamide scaffold accommodates diverse substituents, enabling targeting of kinases (e.g., AZD5363), ion channels (e.g., PIPC1), and viral proteins .
  • Impact of Heterocycles: The quinoline group in the target compound may enhance π-π stacking in hydrophobic binding pockets compared to pyrrolopyrimidine (AZD5363) or purine (Otenabant) .
  • Pharmacokinetic Considerations : AZD5363’s hydroxypropyl chain improves oral bioavailability, whereas sulfonyl analogs may face solubility challenges .

Biological Activity

N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a 4-chlorophenyl group and a 3-cyanoquinolin-4-yl moiety. Its molecular formula is C16H14ClN3O, and it has a molecular weight of 315.76 g/mol.

Research indicates that compounds similar to this compound often act by inhibiting specific protein kinases involved in tumor growth and proliferation. These include growth factor receptor protein tyrosine kinases (PTKs), which play critical roles in cancer cell signaling pathways . By inhibiting these kinases, the compound may disrupt the signaling necessary for cancer cell survival and proliferation.

Anticancer Efficacy

The anticancer activity of this compound has been evaluated against various cancer cell lines. In vitro studies have shown that this compound exhibits potent cytotoxic effects on breast cancer cell lines, including MDA-MB231, MDA-MB468, and MCF7, with varying degrees of selectivity towards cancerous versus non-cancerous cells .

Cell Line GI50 (µM) Comments
MDA-MB2312.45Triple-negative breast carcinoma
MDA-MB4684.18PTEN defective, EGFR positive
MCF74.22p53+/− invasive ductal carcinoma
184B5 (non-cancer)>10Less sensitive compared to cancer cells

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the piperidine and quinoline moieties can significantly affect the potency and selectivity of the compound. For instance, substituents at the 7th position of the quinoline ring enhance anticancer activity while maintaining selectivity for cancer cells over normal cells .

Case Studies

Several studies have focused on derivatives of this compound or related structures:

  • Study on Quinoline Derivatives : A series of 4-aminoquinoline derivatives were synthesized and tested for their cytotoxic effects on breast cancer cell lines. The most potent compounds showed GI50 values significantly lower than that of standard chemotherapy agents like chloroquine, indicating improved efficacy .
  • Inhibition of Protein Kinases : Research highlighted that certain derivatives effectively inhibited PTK activity, leading to reduced proliferation in cancer cells. This suggests that this compound may share similar mechanisms with these derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.